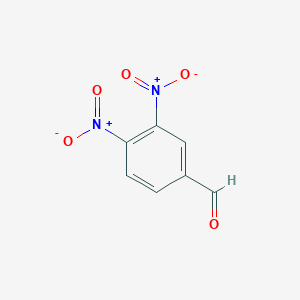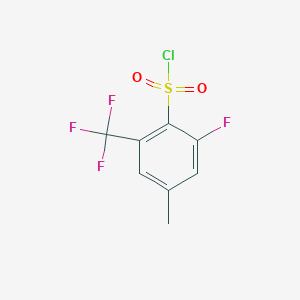
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2092336-38-2 . It has a molecular weight of 276.64 . The IUPAC name for this compound is 2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound.It is soluble in chloroform and methanol to some extent . It is sensitive to moisture . The compound is a low melting point solid and its color ranges from white to light yellow .
科学的研究の応用
Stereoselective Synthesis
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is used in stereoselective synthesis processes. It contributes to the formation of specific stereochemical configurations in organic compounds, as highlighted in a study on the stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes (J. Mccarthy, D. Matthews, & J. Paolini, 2003).
Structural and Configurational Studies
The compound plays a role in the structural and configurational analysis of α-sulfonyl carbanions. Its fluorine substitution significantly impacts the structure and energy of these carbanions (G. Raabe, Andrea Gais, & J. Fleischhauer, 1996).
Crystallographic Research
In crystallography, this compound assists in understanding molecular conformations and intramolecular interactions, as shown in research involving derivatives of 4-fluoro-5-sulfonylisoquinoline (S. Ohba, N. Gomi, T. Ohgiya, & K. Shibuya, 2012).
Molecular Geometry Analysis
The compound is used in the study of molecular geometry and vibrational frequencies of sulfonamide compounds, as seen in the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).
Fluorination Reactions
The compound is integral in electrophilic sulfonation and fluorination reactions to produce various fluorinated organic compounds, as demonstrated in studies on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers (I. Kondratov, M. Bugera, Nataliya A. Tolmachova, G. Posternak, C. Daniliuc, & G. Haufe, 2015).
Polymer Chemistry
In polymer chemistry, it is used in synthesizing high glass-transition temperature polymers. The compound aids in creating polymers with specific thermal and solubility properties, beneficial in various industrial applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, Yu-Kai Han, & Ping-Tsung Huang, 2007).
Environmental Studies
The compound has been identified in studies related to environmental pollution, particularly in the context of sewage sludge analysis in China. This highlights its environmental presence and the necessity for monitoring and understanding its impact (Ting Ruan, Yongfeng Lin, Thanh Wang, Runzeng Liu, & G. Jiang, 2015).
Medicinal Chemistry
It's utilized in the synthesis of medicinal compounds, such as ABT-263, a Bcl-2 inhibitor. This demonstrates its application in the development of drugs targeting specific proteins for cancer treatment (Guan-Hua Wang, Hu-Shan Zhang, Jing Zhou, C. Ha, D. Pei, & K. Ding, 2008).
Safety and Hazards
The compound is classified as dangerous, with a hazard symbol of C . It is sensitive to moisture . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLXHVBDZXJGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


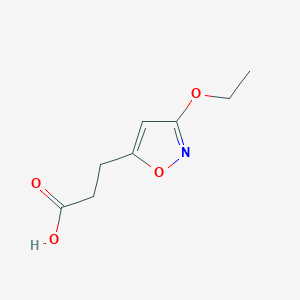

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
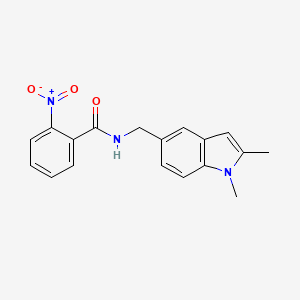
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
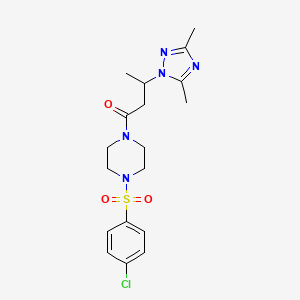
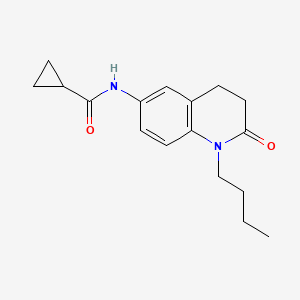
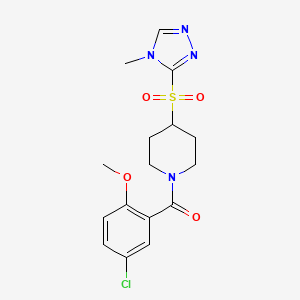
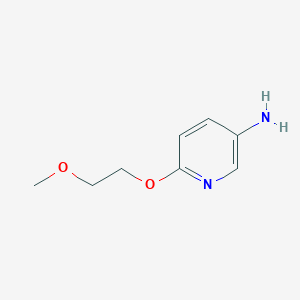
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
